molecular formula C16H24O3Si B14887383 [3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14887383
M. Wt: 292.44 g/mol
InChI Key: HLPFYOPCTLIXLQ-UHFFFAOYSA-N
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Description

[3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propargylic ether

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 2,5-dimethoxybenzaldehyde with propargyl alcohol in the presence of a base to form the corresponding propargylic ether. This intermediate is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargylic position, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the alkyne moiety, converting it into alkenes or alkanes under suitable conditions.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other synthetic transformations.

Biology: In biological research, derivatives of this compound may be used as probes or intermediates in the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound may be used in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of [3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with various molecular targets depending on its application. In synthetic chemistry, it acts as a versatile intermediate, participating in various reactions through its reactive functional groups. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

    [3-(2,5-Dimethoxy-phenyl)-2-phenyl-acrylonitrile]: Another compound with a similar aromatic structure but different functional groups.

    [3-(2,5-Dimethoxy-phenyl)-propanoic acid]: A related compound with a carboxylic acid functional group.

Uniqueness: The presence of the trimethylsilyl group and the propargylic ether moiety in [3-(2,5-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane imparts unique reactivity and properties, making it a valuable compound in various synthetic and industrial applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H24O3Si

Molecular Weight

292.44 g/mol

IUPAC Name

[4-(2,5-dimethoxyphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C16H24O3Si/c1-16(2,19-20(5,6)7)11-10-13-12-14(17-3)8-9-15(13)18-4/h8-9,12H,1-7H3

InChI Key

HLPFYOPCTLIXLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=C(C=CC(=C1)OC)OC)O[Si](C)(C)C

Origin of Product

United States

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